molecular formula C14H18O5 B7997948 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde

2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B7997948
M. Wt: 266.29 g/mol
InChI Key: QIKUUZNDIVEXOK-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C14H18O5 It is characterized by the presence of a benzaldehyde group substituted with a 1,3-dioxane ring and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-(1,3-dioxan-2-yl)ethanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the benzaldehyde and the dioxane ring. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the dioxane ring may interact with hydrophobic pockets in biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxan-2-yl)ethanol
  • 3-Methoxybenzaldehyde
  • 2-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde

Uniqueness

2-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde is unique due to the presence of both a dioxane ring and a methoxy-substituted benzaldehyde group. This combination imparts distinct chemical properties and reactivity compared to its similar compounds. The dioxane ring provides stability and hydrophobic interactions, while the methoxy group offers sites for further functionalization .

Properties

IUPAC Name

2-[2-(1,3-dioxan-2-yl)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-16-12-5-2-4-11(10-15)14(12)19-9-6-13-17-7-3-8-18-13/h2,4-5,10,13H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKUUZNDIVEXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCC2OCCCO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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